1,1-Bis[(trifluoromethyl)sulfanyl]butane
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Overview
Description
1,1-Bis[(trifluoromethyl)sulfanyl]butane is an organosulfur compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a butane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(trifluoromethyl)sulfanyl]butane typically involves the reaction of butane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1,1-Bis[(trifluoromethyl)sulfanyl]butane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Bis[(trifluoromethyl)sulfanyl]butane involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions, which contribute to the compound’s stability and reactivity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,1-Bis[(trifluoromethyl)sulfanyl]butane is unique due to its dual trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to form strong interactions with various molecular targets. Compared to similar compounds, this compound offers improved performance in specific applications, such as enzyme inhibition and the synthesis of sulfur-containing molecules .
Properties
CAS No. |
825628-51-1 |
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Molecular Formula |
C6H8F6S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,1-bis(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C6H8F6S2/c1-2-3-4(13-5(7,8)9)14-6(10,11)12/h4H,2-3H2,1H3 |
InChI Key |
KCIROMIMVMKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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